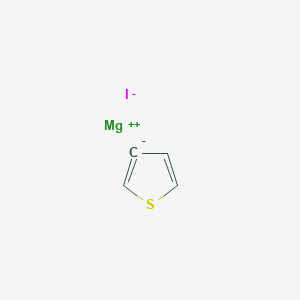

Magnesium, iodo-3-thienyl-

説明

Synthesis Analysis

The synthesis of magnesium derivatives, including those similar to "Magnesium, iodo-3-thienyl-", often involves reactions with activated magnesium. For instance, the synthesis of magnesium and cobalt derivatives of bulky aryl ligands showcases the interaction between iodide and activated magnesium, leading to the formation of compounds with significant structural characteristics (Ellison & Power, 1996). These synthesis pathways are crucial for creating complexes with desired chemical and physical properties.

Molecular Structure Analysis

Molecular structures of magnesium complexes reveal unique bonding and coordination patterns. For example, stable magnesium(I) compounds exhibit single, covalent magnesium-magnesium bonding interactions, offering insights into the nature of Mg-Mg bonds and the predominantly ionic interactions with anionic ligands (Green, Jones, & Stasch, 2007). Such structural analyses are foundational for understanding the behavior and reactivity of magnesium-based compounds.

Chemical Reactions and Properties

Magnesium compounds engage in a variety of chemical reactions, demonstrating a range of reactivities and forming diverse products. The reactivity of molecular magnesium hydrides, for instance, encompasses protonolysis, oxidation, and hydrometalation, highlighting the versatility of magnesium in chemical transformations (Schnitzler, Spaniol, & Okuda, 2016). These reactions are indicative of the complex chemical properties of magnesium compounds.

Physical Properties Analysis

The physical properties of magnesium complexes, such as solubility, melting points, and crystal structures, are determined by their molecular configurations and bonding. The synthesis and structural characterization of magnesium thiolate complexes, for example, provide insight into coordination environments and the impact of ligand size and steric effects on physical properties (Chadwick, Englich, & Ruhlandt-Senge, 1999).

Chemical Properties Analysis

Magnesium's chemical properties, including reactivity towards other compounds, are critical for its application in synthesis and catalysis. Studies on magnesium fluoride compounds reveal the potential for forming specific bonds and engaging in halogen bonding, highlighting magnesium's role in forming diverse chemical structures (Rauch, Ruccolo, Mester, Rong, & Parkin, 2016). Understanding these properties enables the design of magnesium-based materials with tailored functionalities.

科学的研究の応用

Orthopedic Implant Applications

Magnesium (Mg) and its alloys have been extensively studied for their application in orthopedic implants due to their advantageous properties over traditional implant materials like stainless steel, Co-Cr-Ni alloy, and titanium. Research has focused on improving the mechanical and degradation performance of Mg alloys through alloying, processing conditions, and surface modifications. Mg alloys are especially promising for hard tissue applications, offering potential improvements in biocompatibility and degradation rates suitable for temporary implants that safely dissolve in the body after healing, avoiding the need for removal surgery (Radha & Sreekanth, 2017).

Advances in Mg(OH)2 and MgO for Science and Practical Applications

Magnesium hydroxide (Mg(OH)2) and magnesium oxide (MgO) are highlighted for their unique properties that offer broad scientific and practical applications. Their roles range from serving as antibacterial agents, neutralizers of pollutants in water treatment, components of membranes, and notably, Mg(OH)2 as a flame retardant. MgO has been characterized for its uses as a fire-resistant material, an adsorbent, and in catalysis. This research underscores the extensive possibilities these magnesium compounds hold across diverse fields, from environmental protection to material science (Pilarska, Klapiszewski, & Jesionowski, 2017).

Polymeric Coatings on Mg Alloys for Biodegradable Applications

The development of polymeric coatings on Mg alloys marks a significant advance in creating biodegradable materials for medical applications. These coatings, including those made from polylactic acid (PLA), poly(lactic-co-glycolic) acid (PLGA), and polycaprolactone (PCL), have been studied for their ability to control the degradation rate of Mg alloys in physiological environments, enhancing their biocompatibility and corrosion resistance. This progress opens new avenues for the use of Mg alloys in biodegradable orthopedic implants and cardiovascular stents, highlighting the interdisciplinary nature of magnesium research (Li et al., 2018).

Magnesium's Role in Human Health and Disease

Magnesium's essential role in human health is underscored by its involvement in over 600 enzymatic reactions, including energy metabolism and protein synthesis. It plays a vital role in the brain, heart, and skeletal muscles, and its supplementation has been beneficial in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma. The research into magnesium's physiological impact and its therapeutic potential continues to be a crucial area of study, reflecting the mineral's significance beyond materials science into the realms of nutrition and medical treatment (de Baaij, Hoenderop, & Bindels, 2015).

Safety and Hazards

将来の方向性

Batteries based on multivalent metals like magnesium have the potential to meet the future needs of large-scale energy storage, due to the relatively high abundance of elements such as magnesium . The development of magnesium-based anodes is a rapidly growing field, and the recent developments, current opportunities, and future directions of research are being actively explored .

作用機序

Target of Action

Magnesium, iodo-3-thienyl-, also known as magnesium;3H-thiophen-3-ide;iodide, is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are utilized in industrial chemistry and material science

Mode of Action

Thiophene derivatives are known to interact with a variety of biological targets, leading to various changes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene-based compounds, such as Magnesium, iodo-3-thienyl-, are known to influence a variety of biochemical pathways. They play a vital role in photosynthesis, protein synthesis, and nucleotide metabolism . Magnesium is required for a wide range of biochemical processes in mitochondrial energy metabolism . .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The action, efficacy, and stability of Magnesium, iodo-3-thienyl- can be influenced by various environmental factors. For instance, the reaction suitability of this compound is known to be a Grignard Reaction . .

特性

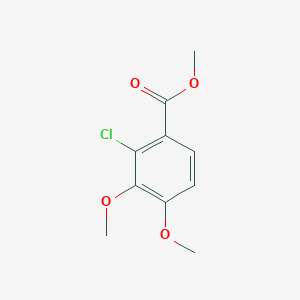

IUPAC Name |

magnesium;3H-thiophen-3-ide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRZWJCJNHVGQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[C-]1.[Mg+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IMgS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444407 | |

| Record name | Magnesium, iodo-3-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, iodo-3-thienyl- | |

CAS RN |

172035-86-8 | |

| Record name | Magnesium, iodo-3-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172035-86-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)